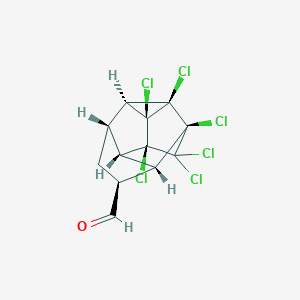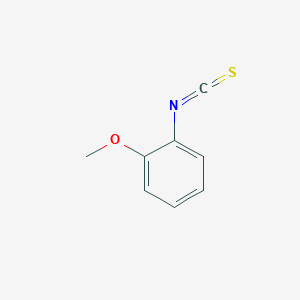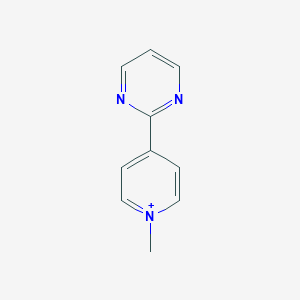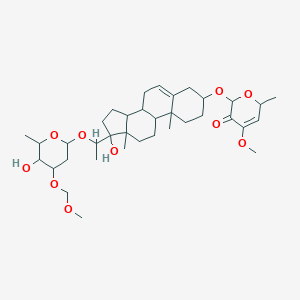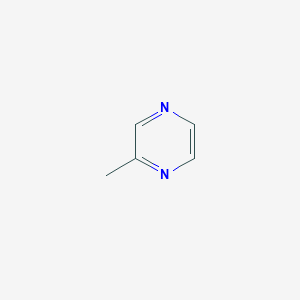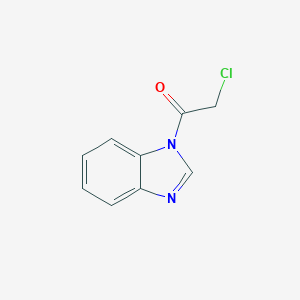
1-(Benzimidazol-1-yl)-2-chloroethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzimidazol-1-yl)-2-chloroethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects have been studied extensively.
Mechanism of Action
The mechanism of action of 1-(Benzimidazol-1-yl)-2-chloroethanone is not fully understood. However, it is believed to inhibit the activity of enzymes involved in various biological processes, such as DNA synthesis, cell division, and protein synthesis. Additionally, it may modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
1-(Benzimidazol-1-yl)-2-chloroethanone has been found to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. Additionally, it has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. Furthermore, it has been found to inhibit the replication of some viruses, such as herpes simplex virus type 1.
Advantages and Limitations for Lab Experiments
1-(Benzimidazol-1-yl)-2-chloroethanone has several advantages for lab experiments. It is relatively easy to synthesize and has been found to have low toxicity in vitro. Additionally, it has been found to have a broad spectrum of activity against cancer cells and viruses. However, there are also some limitations to its use in lab experiments. For example, it may have limited solubility in certain solvents, which can affect its activity. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Future Directions
There are several future directions for research on 1-(Benzimidazol-1-yl)-2-chloroethanone. One direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer and viral infections. Additionally, further studies are needed to elucidate its mechanism of action and to identify its molecular targets. Furthermore, it may be beneficial to study its activity in combination with other drugs to determine if it has synergistic effects. Finally, it may be useful to investigate its potential as a tool for studying biological processes, such as DNA synthesis and cell division.
Synthesis Methods
1-(Benzimidazol-1-yl)-2-chloroethanone can be synthesized using different methods, including the reaction of benzimidazole with 2-chloroacetyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of benzimidazole with chloroacetyl chloride in the presence of anhydrous aluminum chloride. The yield of the product depends on the reaction conditions, such as the reaction time, temperature, and reagent ratio.
Scientific Research Applications
1-(Benzimidazol-1-yl)-2-chloroethanone has been used in various scientific research applications. It has been studied for its potential as an antitumor agent, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, it has been investigated for its potential as an anti-inflammatory agent, as it has been found to inhibit the production of pro-inflammatory cytokines. Furthermore, it has been studied for its potential as an antiviral agent, as it has been found to inhibit the replication of some viruses.
properties
IUPAC Name |
1-(benzimidazol-1-yl)-2-chloroethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c10-5-9(13)12-6-11-7-3-1-2-4-8(7)12/h1-4,6H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUMNOUQLYFZGJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzimidazol-1-yl)-2-chloroethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

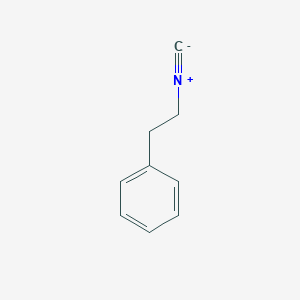
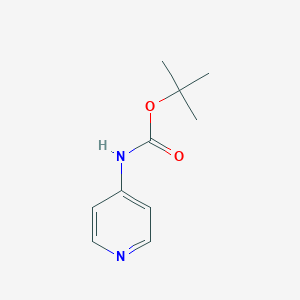
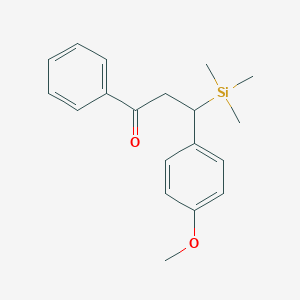

![8-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-6-[[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B48296.png)

